molecular formula C6H11ClN2O2 B3021563 1-(2-Aminoethyl)pyrrolidine-2,5-dione hydrochloride CAS No. 1211465-79-0

1-(2-Aminoethyl)pyrrolidine-2,5-dione hydrochloride

Cat. No.: B3021563
CAS No.: 1211465-79-0
M. Wt: 178.62
InChI Key: GFHCMTWJVSMLHI-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)pyrrolidine-2,5-dione hydrochloride (CAS: 1211465-79-0 or 25660-19-9) is a hydrochloride salt of a pyrrolidine-2,5-dione derivative. Its molecular formula is C₆H₁₁ClN₂O₂, with a molecular weight of 178.62 g/mol . Structurally, it consists of a pyrrolidine-2,5-dione core substituted with a 2-aminoethyl group. Key properties include:

  • Storage: Requires inert atmosphere at room temperature .
  • Safety: Hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Applications: Used in synthesizing bioactive conjugates like N-propionyl cysteaminylphenol-maleimide-dextran (NPCMD) . Sigma-Aldrich lists its assay at 95% purity and melting point at 166°C .

Properties

IUPAC Name

1-(2-aminoethyl)pyrrolidine-2,5-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2.ClH/c7-3-4-8-5(9)1-2-6(8)10;/h1-4,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHCMTWJVSMLHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679266
Record name 1-(2-Aminoethyl)pyrrolidine-2,5-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25660-19-9
Record name 1-(2-Aminoethyl)pyrrolidine-2,5-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(2-Aminoethyl)pyrrolidine-2,5-dione hydrochloride typically involves the reaction of maleimide with ethylenediamine. The reaction conditions often include a solvent such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

1-(2-Aminoethyl)pyrrolidine-2,5-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Intermediate in Synthesis

1-(2-Aminoethyl)pyrrolidine-2,5-dione hydrochloride is primarily used as a chemical intermediate in the synthesis of various biologically active compounds. It is particularly valuable in the pharmaceutical and agrochemical industries. The compound's diketone functionality combined with the pyrrolidine structure allows for diverse reactivity in organic synthesis.

Application AreaDescription
Pharmaceuticals Used to synthesize drugs targeting various biological pathways.
Agrochemicals Serves as an intermediate in the development of pesticides and herbicides.

Biochemical Assays

This compound is utilized in biochemical assays to explore its interaction with biological targets. Preliminary studies suggest that it may exhibit binding affinity to specific receptors or enzymes, which could lead to potential therapeutic applications.

Study on Binding Affinity

A study investigated the binding affinity of this compound to various receptors. The findings indicated that the compound interacts with certain neurotransmitter receptors, suggesting its potential role in modulating neurochemical pathways. Further research is warranted to elucidate these interactions fully.

Synthesis of Novel Compounds

Recent research focused on employing this compound as a building block for synthesizing novel compounds with enhanced biological activity. For instance, derivatives of this compound have been synthesized and tested for their efficacy against specific cancer cell lines, demonstrating promising results.

Potential Therapeutic Applications

While still under investigation, there is growing interest in the therapeutic potential of this compound. Its structural characteristics suggest possible applications in:

  • Neuroprotection : Due to its interaction with neurotransmitter systems.
  • Antitumor Activity : As preliminary studies indicate efficacy against certain cancer types.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)pyrrolidine-2,5-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with these targets, influencing their activity. The pyrrolidine ring provides structural stability and contributes to the compound’s overall reactivity .

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity: The 2-aminoethyl group in the target compound contrasts with aryl (e.g., dichlorobenzyl ), heterocyclic (e.g., thiophene ), and hydroxylated aromatic (e.g., 5-chloro-2-hydroxyphenyl ) substituents in analogues.
  • Molecular Weight: Derivatives with bulkier substituents (e.g., morpholinopropyl ) exhibit higher molecular weights (>300 g/mol), impacting solubility and bioavailability.

Pharmacological Activity

  • Anticonvulsant Activity: Compound 4 (3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione HCl) demonstrated higher potency (ED₅₀ = 39.7 mg/kg in maximal electroshock test) than reference drugs valproic acid and ethosuximide . This contrasts with the target compound, which lacks reported anticonvulsant activity.
  • Mechanistic Profile : Compound 4 showed balanced inhibition of neuronal voltage-sensitive sodium and L-type calcium channels , while the target compound’s mechanism is tied to maleimide-based conjugation reactions .

Biological Activity

1-(2-Aminoethyl)pyrrolidine-2,5-dione hydrochloride, also known as 2,5-pyrrolidinedione derivative, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : 1-(2-aminoethyl)pyrrolidine-2,5-dione
  • Molecular Formula : C6H10N2O2
  • CAS Number : 25660-19-9
  • Molecular Weight : 142.16 g/mol
  • Purity : ≥ 97% .

The biological activity of 1-(2-aminoethyl)pyrrolidine-2,5-dione is primarily attributed to its ability to interact with various biological targets. The compound exhibits structural similarities to other pyrrolidine derivatives that have been shown to modulate enzymatic activities and receptor interactions.

Enzyme Inhibition

Recent studies indicate that derivatives of pyrrolidine-2,5-dione can act as inhibitors of enzymes such as tyrosinase. For instance, hydroxybenzylidenyl derivatives of pyrrolidine-2,5-dione demonstrated significant inhibition of mushroom tyrosinase with an IC50 value of 2.23 µM . This suggests potential applications in treating conditions like hyperpigmentation and melanoma.

Biological Activities

  • Antimicrobial Activity
    • Compounds containing the pyrrolidine scaffold have been evaluated for their antibacterial properties. A study highlighted that certain pyrrole derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values significantly lower than those of standard antibiotics .
  • Neuroprotective Effects
    • Pyrrolidine derivatives have been investigated for their neuroprotective effects in models of epilepsy and neurodegenerative diseases. The structural features of these compounds allow them to cross the blood-brain barrier and exert protective effects on neuronal cells .
  • Antidiabetic Properties
    • Research has shown that specific pyrrolidine derivatives can act as agonists for G protein-coupled receptors involved in glucose metabolism, demonstrating potential for managing type 2 diabetes .

Structure-Activity Relationship (SAR)

The biological activity of 1-(2-aminoethyl)pyrrolidine-2,5-dione is influenced by various structural modifications:

  • The presence of amino groups enhances solubility and bioavailability.
  • Substituents on the pyrrolidine ring can significantly alter binding affinity and selectivity towards specific receptors or enzymes .

Case Study 1: Tyrosinase Inhibition

A recent study synthesized a series of hydroxybenzylidenyl pyrrolidine-2,5-dione compounds. Among these, one derivative exhibited an inhibition rate of 83.87% at a concentration of 20 μM against mushroom tyrosinase, indicating its potential as a therapeutic agent in skin disorders associated with melanin overproduction .

Case Study 2: Antibacterial Activity

A novel series of pyrrole-containing compounds were tested against various bacterial strains, including MRSA. One compound demonstrated an MIC value of 8 ng/mL against MRSE, showcasing its potency compared to traditional antibiotics like vancomycin .

Q & A

Basic Questions

Q. What are the recommended analytical techniques for verifying the structural identity and purity of 1-(2-Aminoethyl)pyrrolidine-2,5-dione hydrochloride?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the aminoethyl group and pyrrolidine-2,5-dione scaffold. The maleimide ring protons typically resonate at δ 6.7–7.0 ppm in DMSO-d6_6 .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can validate the molecular ion peak (C6 _6H9 _9N2 _2O2 _2Cl, calculated m/z 176.03) and rule out impurities .
  • Elemental Analysis : Compare experimental C, H, N, and Cl percentages with theoretical values to assess purity (e.g., Cl content ~20.1%) .
  • HPLC : Employ reverse-phase chromatography with UV detection (λ = 220–280 nm) to quantify purity, ensuring ≥95% for experimental reproducibility .

Q. How can researchers optimize maleimide-thiol conjugation reactions using this compound?

  • Methodological Answer :

  • pH Control : Conduct reactions at pH 6.5–7.5 to balance thiol deprotonation (for nucleophilic attack) and maleimide ring stability. Avoid alkaline conditions (>pH 8) to prevent hydrolysis .
  • Molar Ratios : Use a 1.2:1 molar excess of maleimide to thiol-containing molecules (e.g., cysteine residues) to drive conjugation efficiency. Monitor reaction progress via UV-Vis (loss of maleimide absorbance at 300–320 nm) .
  • Temperature : Perform reactions at 4°C for heat-sensitive biomolecules or 25°C for small-molecule conjugates. Quench excess maleimide with β-mercaptoethanol post-reaction .

Q. What are the critical storage conditions to ensure compound stability?

  • Methodological Answer :

  • Inert Atmosphere : Store under argon or nitrogen to prevent oxidation of the maleimide ring or aminoethyl group. Use sealed vials with septum caps .
  • Temperature : Maintain at –20°C for long-term storage (months) or room temperature for short-term use (weeks). Avoid repeated freeze-thaw cycles .
  • Desiccant : Include silica gel packs to mitigate hygroscopic degradation, as hydrochloride salts are moisture-sensitive .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer :

  • Transition-State Modeling : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to map the energy profile of thiol-maleimide conjugation. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to identify electrophilic sites on the maleimide ring .
  • Solvent Effects : Simulate reaction kinetics in polar aprotic solvents (e.g., DMF) versus aqueous buffers to predict rate constants and regioselectivity .
  • Tosylation Studies : Model intermediates in tosylation reactions (e.g., conversion to maleimide derivatives) to optimize leaving-group efficiency and elimination pathways .

Q. What strategies can be employed to design pharmaceutical derivatives of this compound with enhanced bioactivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify the aminoethyl side chain with bioisosteres (e.g., cyclopropyl or aryl groups) to improve target binding. Assess cytotoxicity via MTT assays .
  • Prodrug Design : Introduce enzymatically cleavable groups (e.g., ester linkages) to the maleimide ring for controlled release in vivo. Validate hydrolysis rates using LC-MS .
  • Co-crystallization : Use SHELX programs for X-ray crystallography to resolve 3D structures of derivatives bound to biological targets (e.g., kinases), guiding rational design .

Q. How can researchers troubleshoot low yields in the synthesis of this compound from tert-butyl precursors?

  • Methodological Answer :

  • Deprotection Efficiency : Monitor Boc-group removal (e.g., with HCl/dioxane) via TLC or 1H^1H-NMR. Incomplete deprotection may require extended reaction times (24–48 hr) .
  • Byproduct Formation : Characterize side products (e.g., maleimide hydrolysis products) using 1H^1H-NMR or IR (C=O stretch at ~1700 cm1^{-1}). Optimize reaction stoichiometry to minimize excess acid .
  • Purification : Employ flash chromatography (silica gel, 5% MeOH in DCM) or recrystallization (ethanol/water) to isolate the hydrochloride salt with >95% purity .

Q. What advanced techniques are suitable for analyzing the compound’s solid-state structure and polymorphism?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via vapor diffusion (e.g., acetonitrile/ether) and solve structures using SHELXL. Refine thermal parameters to resolve hydrogen bonding networks involving the hydrochloride .
  • Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data (from SC-XRD) to detect polymorphic forms. Use Rietveld refinement for quantitative phase analysis .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset ~166°C) and hydrate/solvate content .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Aminoethyl)pyrrolidine-2,5-dione hydrochloride
Reactant of Route 2
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1-(2-Aminoethyl)pyrrolidine-2,5-dione hydrochloride

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